molecular formula C8H6F3NO B1311152 1-(5-(Trifluoromethyl)pyridin-2-YL)ethanone CAS No. 248274-16-0

1-(5-(Trifluoromethyl)pyridin-2-YL)ethanone

Cat. No. B1311152
M. Wt: 189.13 g/mol
InChI Key: WYRKSIGKZKKJAY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves the reaction of different starting materials to introduce various substituents on the pyridine ring or the ethanone part. For instance, one study describes the synthesis of a compound with a 1,3,4-oxadiazole nucleus by cyclizing 2-(pyridine-2-ylamino)acetohydrazide with carbon disulfide and potassium hydroxide . Another study reports the synthesis of pyridine derivatives with antifungal activity through a series of chemical reactions, indicating the versatility of pyridine-based compounds in chemical synthesis .

Molecular Structure Analysis

The molecular structure of compounds similar to 1-(5-(Trifluoromethyl)pyridin-2-yl)ethanone has been elucidated using various spectroscopic techniques such as IR, NMR, and MS, as well as X-ray diffraction methods . These studies provide detailed information on the molecular geometry, electronic structure, and vibrational assignments, which are crucial for understanding the chemical behavior and potential biological activity of these compounds.

Chemical Reactions Analysis

The chemical reactivity of pyridine-based compounds is influenced by the substituents attached to the pyridine ring and the ethanone group. The presence of electron-withdrawing or electron-donating groups can significantly affect the compound's reactivity in various chemical reactions. For example, the introduction of a trifluoromethyl group, as in the case of the compound of interest, would increase the electrophilic character of the pyridine ring, potentially leading to different chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are determined by their molecular structure. Compounds with a trifluoromethyl group on the pyridine ring, similar to the one of interest, are likely to exhibit unique properties such as increased lipophilicity, which can enhance their ability to penetrate biological membranes. The antimicrobial and antifungal activities of these compounds are often assessed through their minimum inhibitory concentration (MIC) values, indicating their potency against various microbial strains .

Scientific Research Applications

Synthesis and Antimicrobial Activity

A derivative of 1-(5-(Trifluoromethyl)pyridin-2-yl)ethanone was synthesized and found to possess significant antimicrobial activity. This study underlines the potential of structurally related compounds in developing new antimicrobial agents (Salimon, Salih, & Hussien, 2011).

Quantum Mechanical Modeling

Research on the structural and vibrational properties of fluoromethylated-pyrrol derivatives, including 1-(5-(trifluoromethyl)-1H-pyrrol-2-yl)ethanone, was conducted using quantum mechanical modeling. This work provides valuable insights into the reactivity, structure, and vibrational properties of these compounds (Cataldo, Castillo, & Br, 2014).

Synthesis, Reactions, and Antiviral Activity

Another study focused on the synthesis, reactions, and evaluation of antiviral activities of derivatives related to 1-(5-(Trifluoromethyl)pyridin-2-yl)ethanone. This research contributes to the understanding of how structural modifications can enhance the antiviral potential of such compounds (Attaby, Elghandour, Ali, & Ibrahem, 2006).

Synthesis and Biological Activities

Derivatives containing the 1H-1,2,4-triazole moiety and the pyridine unit were synthesized and showed some antifungal and plant growth regulatory activities, highlighting the diverse biological applications of these compounds (Liu, Tao, Dai, Jin, & Fang, 2007).

Process Development for Antifungal Agents

The synthesis process of voriconazole, a broad-spectrum triazole antifungal agent, involves the use of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)-1-ethanone. This study demonstrates the importance of precise stereochemistry in the development of effective antifungal medications (Butters, Ebbs, Green, Macrae, Morland, Murtiashaw, & Pettman, 2001).

Future Directions

Trifluoromethylpyridine derivatives, including “1-(5-(Trifluoromethyl)pyridin-2-YL)ethanone”, have found applications in the agrochemical and pharmaceutical industries . It is expected that many novel applications of these compounds will be discovered in the future .

properties

IUPAC Name

1-[5-(trifluoromethyl)pyridin-2-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO/c1-5(13)7-3-2-6(4-12-7)8(9,10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYRKSIGKZKKJAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NC=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501260987
Record name 1-[5-(Trifluoromethyl)-2-pyridinyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501260987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-(Trifluoromethyl)pyridin-2-YL)ethanone

CAS RN

248274-16-0
Record name 1-[5-(Trifluoromethyl)-2-pyridinyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=248274-16-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[5-(Trifluoromethyl)-2-pyridinyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501260987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[5-(trifluoromethyl)pyridin-2-yl]ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Zhao, M Fang, Y Xia - Journal of Lipid Research, 2021 - ASBMB
Tracing compositional changes of fatty acids (FAs) is frequently used as a means of monitoring metabolic alterations in perturbed biological states. Given that more than half of FAs in …
Number of citations: 14 www.jlr.org

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